4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride
Description
Historical Development of Pyrazolylpiperidine Compounds
The structural convergence of pyrazole and piperidine motifs emerged as a strategic focus in early 21st-century medicinal chemistry, driven by the need for conformationally constrained heterocycles with improved target binding kinetics. Initial synthetic approaches, such as those documented in the 2017 patent CN107674026B, demonstrated the viability of Mitsunobu reactions for constructing the pyrazole-piperidine linkage while preserving stereochemistry. This methodology enabled the production of enantiomerically pure intermediates for Janus kinase inhibitors, setting a precedent for subsequent derivatives.
The introduction of bromine at the pyrazole 4-position, as seen in 4-(4-bromo-pyrazol-1-yl)-piperidine hydrochloride, arose from parallel developments in palladium-catalyzed cross-coupling technologies. Researchers recognized that the bromine atom could serve as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing systematic exploration of structure-activity relationships. Early characterization studies confirmed the compound's stability under acidic conditions, a property later exploited in hydrochloride salt formation to enhance crystallinity.
Significance in Medicinal Chemistry
This compound occupies a strategic position in drug discovery due to its dual functionality: the piperidine ring provides conformational restriction favorable for target engagement, while the brominated pyrazole enables precise molecular diversification. Kinetic studies have shown that the compound's basic nitrogen (pKa ~8.5) facilitates protonation under physiological conditions, enhancing membrane permeability. This property proves particularly valuable in central nervous system-targeted therapeutics where blood-brain barrier penetration is critical.
The compound's utility as a kinase inhibitor scaffold stems from its ability to occupy hydrophobic pockets while maintaining hydrogen-bonding capacity through the pyrazole nitrogen atoms. X-ray co-crystallography data with JAK2 revealed that the piperidine ring adopts a chair conformation, optimally positioning the bromine atom for halogen bonding with backbone carbonyl groups. Such interactions contribute to nanomolar-level inhibition constants, as demonstrated in biochemical assays against multiple kinase targets.
Current Research Landscape
Recent advancements in this compound chemistry focus on three primary areas:
Table 1: Key Research Frontiers in Pyrazolylpiperidine Chemistry
Continuous flow reactors have recently been adapted for large-scale production, reducing reaction times from 24 hours to under 90 minutes while maintaining yields above 75%. Computational modeling studies utilizing density functional theory (DFT) have further elucidated the compound's preferred tautomeric states, revealing a 85:15 equilibrium favoring the 1H-pyrazole form in aqueous solutions. These insights guide rational design of derivatives with optimized pharmacokinetic profiles.
Structural Classification within Heterocyclic Chemistry
The compound belongs to the azolylpiperidine subclass of bicyclic nitrogen heterocycles, characterized by sp³-hybridized bridgehead atoms connecting aromatic and aliphatic rings. Its structural features can be systematically analyzed:
Pyrazole Ring System
- Aromatic 6π-electron system with adjacent nitrogen atoms at positions 1 and 2
- Bromine substituent at position 4 creates a strong electron-withdrawing effect (Hammett σp = +0.23)
- Tautomeric equilibrium between 1H- and 2H- forms influenced by solvent polarity
Piperidine Component
- Chair conformation minimizes 1,3-diaxial interactions
- Protonation at physiological pH enhances water solubility (logP decreases from 2.1 to 1.4 upon HCl salt formation)
- Nitrogen lone pair participates in hydrogen bonding with target proteins
Table 2: Comparative Analysis of Related Heterocycles
| Compound | Ring System | logD7.4 | Protein Binding Efficiency |
|---|---|---|---|
| Pyrazolylpiperidine | Bicyclic N-heterocycle | 1.8 | 92% |
| Imidazopyridine | Fused bicyclic | 2.3 | 88% |
| Piperazinone | Saturated diketone | 0.7 | 78% |
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLNKMZSVRCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: CHBrN·HCl
- CAS Number: 1263378-44-4
This compound features a piperidine ring substituted with a 4-bromo-pyrazole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects: Many pyrazole compounds are noted for their ability to inhibit inflammatory pathways.
- Anticancer Properties: Certain pyrazole derivatives have been investigated for their potential in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate the activity of cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, modifications in the pyrazole structure enhanced antibacterial activity, suggesting that the presence of the piperidine moiety contributes positively to efficacy against bacterial strains .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrazole-based compounds. In vitro assays showed that certain derivatives could effectively reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
Anticancer Research
In cancer studies, derivatives of pyrazole have been explored for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structural features have been shown to inhibit tumor growth in various cancer models .
Case Studies
- Study on Inflammation: A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced rat paw edema models. Results indicated that specific structural modifications led to enhanced anti-inflammatory activity compared to traditional NSAIDs .
- Antibacterial Efficacy: A comparative study on the antibacterial properties of several pyrazole derivatives found that those containing a piperidine ring exhibited superior activity against multi-drug resistant strains .
- Cancer Cell Lines: Research involving human cancer cell lines demonstrated that certain pyrazole derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
Data Tables
| Activity | Compound | IC50 (µM) | Target Pathway |
|---|---|---|---|
| Antimicrobial | 4-(4-Bromo-pyrazol-1-YL)-piperidine | 12 | Bacterial cell wall synthesis |
| Anti-inflammatory | Similar Pyrazole Derivative | 15 | COX inhibition |
| Anticancer | Related Pyrazole Compound | 8 | Apoptosis pathway |
Scientific Research Applications
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Effective against various bacterial and fungal strains.
- Anti-inflammatory Effects: Inhibition of inflammatory pathways.
- Anticancer Properties: Potential in cancer therapy through apoptosis induction.
Antimicrobial Activity
Studies have demonstrated that 4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride exhibits significant antimicrobial properties.
Key Findings:
- The compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Structural modifications in similar pyrazole derivatives enhance antibacterial activity, suggesting that the piperidine moiety positively influences efficacy against bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-based compounds has been well-documented.
Key Findings:
- In vitro assays revealed that certain derivatives effectively reduce pro-inflammatory cytokines like TNF-α and IL-6.
- Specific studies indicated up to 85% inhibition of TNF-α at certain concentrations compared to standard anti-inflammatory drugs.
Anticancer Research
Research involving this compound has explored its potential in cancer treatment.
Key Findings:
- Derivatives of pyrazole have been investigated for their ability to induce apoptosis in cancer cells.
- Mechanisms include modulation of signaling pathways associated with cell survival and proliferation, with certain compounds inhibiting tumor growth in various cancer models.
Study on Inflammation
A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced rat paw edema models. Results indicated enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Efficacy
A comparative study on the antibacterial properties of several pyrazole derivatives found that those containing a piperidine ring exhibited superior activity against multi-drug resistant strains.
Cancer Cell Lines
Research involving human cancer cell lines demonstrated that certain pyrazole derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.
Data Tables
| Activity | Compound | IC50 (µM) | Target Pathway |
|---|---|---|---|
| Antimicrobial | 4-(4-Bromo-pyrazol-1-YL)-piperidine | 12 | Bacterial cell wall synthesis |
| Anti-inflammatory | Similar Pyrazole Derivative | 15 | COX inhibition |
| Anticancer | Related Pyrazole Compound | 8 | Apoptosis pathway |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride with structurally related piperidine derivatives:
Functional and Reactivity Comparisons
- Electrophilic Reactivity : The bromine atom in 4-(4-Bromo-pyrazol-1-YL)-piperidine HCl facilitates cross-coupling reactions, unlike the methyl-substituted analog (C₉H₁₆ClN₃), which lacks a halogen for such transformations .
- Biological Activity : While the phenyl-triazole analog (C₁₃H₁₇ClN₄) exhibits antifungal activity due to the triazole ring’s metal-binding capacity, the bromo-pyrazole variant’s bioactivity remains underexplored .
- Pharmaceutical Relevance: Paroxetine derivatives (e.g., C₁₉H₂₀FNO₃·HCl) highlight the importance of fluorophenyl and benzodioxol groups in serotonin reuptake inhibition, whereas the bromo-pyrazole compound’s smaller size may limit direct CNS penetration .
Physicochemical Properties
- Solubility : Bromine’s electron-withdrawing effect likely reduces aqueous solubility compared to the methyl-pyrazole analog, which has higher hydrophobicity .
- Stability : The bromo-pyrazole compound may exhibit lower thermal stability than paroxetine-related compounds due to weaker C-Br bonds compared to C-F or C-O bonds in benzodioxol groups .
Q & A
Q. What are the optimal synthetic routes for 4-(4-bromo-pyrazol-1-yl)-piperidine hydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling 4-bromo-pyrazole with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:
- Cyclization : Ensure precise stoichiometry of reactants and temperature control (e.g., 0–5°C for exothermic steps).
- Purification : Use recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt.
- Purity Validation : Employ HPLC with a C18 column and UV detection at 254 nm. Compare retention times against reference standards (e.g., impurities like brominated byproducts) .
Q. How should researchers handle safety risks associated with brominated intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile brominated compounds .
- Emergency Protocols : For skin contact, rinse immediately with water and soap; for spills, neutralize with sodium bicarbonate .
- Storage : Store intermediates in airtight containers under inert gas (argon) to prevent degradation or moisture absorption .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for bromination or coupling steps .
- Machine Learning : Train models on existing reaction datasets (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions (temperature, solvent) for higher yields .
- Case Study : A 2024 study demonstrated a 20% yield improvement by simulating solvent effects (acetonitrile vs. THF) in piperidine functionalization .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 268.14 for C₁₂H₁₄BrNO·HCl) and isotopic patterns for bromine .
- XRD : Resolve ambiguous NOE effects in crowded regions (e.g., piperidine ring protons) .
Q. What strategies mitigate impurities like dehalogenated byproducts in final products?
Methodological Answer:
- Process Control : Monitor reaction time to avoid over-stirring, which can promote debromination.
- Chromatographic Analysis : Use gradient elution HPLC (e.g., 0.1% TFA in water/acetonitrile) to separate brominated (Rt = 8.2 min) and dehalogenated (Rt = 6.5 min) species .
- Additives : Introduce radical scavengers (e.g., BHT) to suppress unintended side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
